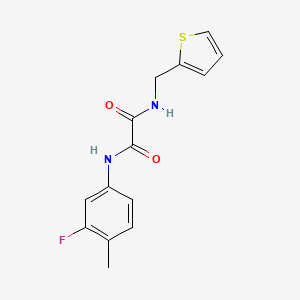

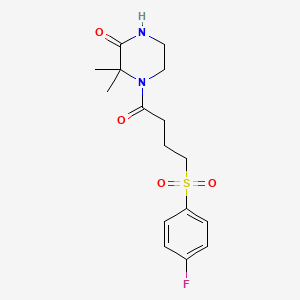

![molecular formula C26H23ClN2O5S B2554081 methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1331086-37-3](/img/structure/B2554081.png)

methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride" is a complex organic molecule that appears to be related to a family of compounds synthesized for various pharmacological studies. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thieno[2,3-c]pyridine derivatives, which are of interest due to their potential biological activities.

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridine derivatives involves starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, which are then coupled with aromatic aldehydes to afford Schiff base compounds . These methods could potentially be adapted for the synthesis of the compound , although the specific details would depend on the particular functional groups present on the molecule.

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR . X-ray crystallographic analysis has been employed to determine the crystal and molecular structure of a related compound, which crystallizes in the monoclinic space group P21/c and is stabilized by intramolecular hydrogen bonds . These techniques would likely be applicable to the analysis of the compound to determine its molecular conformation and stability.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the thieno[2,3-c]pyridine derivatives. However, the Schiff base formation mentioned in the synthesis suggests that these compounds could undergo further reactions typical of Schiff bases, such as nucleophilic addition or reduction .

Physical and Chemical Properties Analysis

The physical properties such as crystal system, space group, cell dimensions, and density have been reported for a related compound . The chemical properties, including the presence of intramolecular hydrogen bonding and the stabilization of the molecular structure, have been discussed . These properties are crucial for understanding the behavior of the compound in different environments and could be indicative of the properties of the compound .

Scientific Research Applications

Synthesis and Chemical Studies

The synthesis of novel pyrido and pyrimidine derivatives, including those structurally related to the specified compound, highlights the ongoing research in developing new chemical entities with potential biological activities. For instance, Bakhite et al. (2005) discuss the preparation of tetrahydropyridothienopyrimidine derivatives, indicating a methodological approach to accessing structurally complex and potentially biologically active compounds Bakhite, Al‐Sehemi, & Yamada, 2005.

Potential Biological and Pharmaceutical Applications

Research into chromeno and pyridine derivatives often targets their potential biological and pharmaceutical applications. Abd El Ghani et al. (2022) designed and synthesized a new series of chromeno[4,3-b]pyridine derivatives, evaluating them for their anticancer activities, specifically against breast cancer. This study signifies the interest in such compounds for their medicinal properties and potential therapeutic applications Abd El Ghani, Elmorsy, & Ibrahim, 2022.

Chemical Reactions and Functionalization

The chemistry of thieno and pyridine carboxylates, including their synthesis and reactions, offers insights into the versatility of these compounds in chemical synthesis and potential functionalization for various applications. Moloney (2001) explores the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, contributing to the development of novel molecules with potential anti-inflammatory properties Moloney, 2001.

Antimicrobial Activity

Compounds derived from pyridine and thieno[2,3-d]pyrimidine have been studied for their antimicrobial properties. Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides and evaluated their antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015.

Future Directions

properties

IUPAC Name |

methyl 6-benzyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5S.ClH/c1-32-26(31)22-18-11-12-28(14-16-7-3-2-4-8-16)15-21(18)34-24(22)27-23(29)19-13-17-9-5-6-10-20(17)33-25(19)30;/h2-10,13H,11-12,14-15H2,1H3,(H,27,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWGPHJLRVEJQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

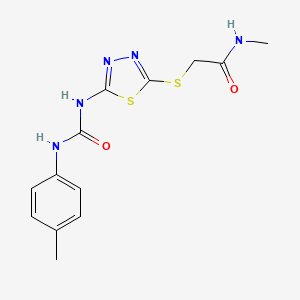

![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride](/img/structure/B2554008.png)

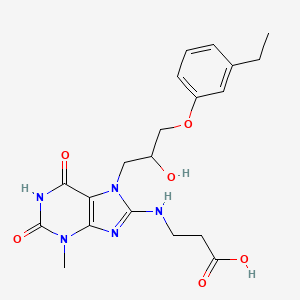

![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2554012.png)

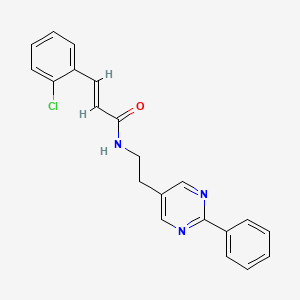

![2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2554013.png)

![3-(4-chlorophenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2554015.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2554016.png)

![N-[4-(difluoromethoxy)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2554020.png)